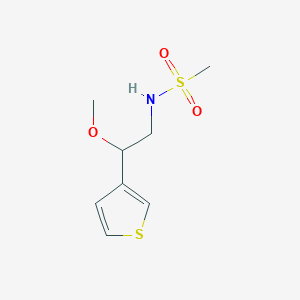

N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide

Beschreibung

N-(2-Methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide is a sulfonamide derivative characterized by a methoxy-substituted ethyl chain linked to a thiophene ring (3-position) and a methanesulfonamide group. Sulfonamides are widely studied for their pharmacological and chemical properties, including enzyme inhibition and antimicrobial activity . The presence of the thiophene moiety may enhance electronic interactions, while the methoxy group contributes to solubility and metabolic stability.

Eigenschaften

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S2/c1-12-8(5-9-14(2,10)11)7-3-4-13-6-7/h3-4,6,8-9H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAXFNYYXUFZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide typically involves the reaction of thiophene derivatives with methanesulfonamide. One common method is the condensation reaction, where thiophene is reacted with an appropriate methoxyethylating agent under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in dichloromethane for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets relevant to various diseases, including:

- Inflammatory Disorders : The compound's sulfonamide group may confer anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

- Cancer Therapy : Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression. This suggests potential applications in targeted cancer therapies .

Mechanism of Action

The biological activity of N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide is likely mediated through its interaction with specific receptors or enzymes. For instance:

- Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways .

- Receptor Binding : The thiophene moiety can enhance the binding affinity to various receptors, potentially leading to therapeutic effects in diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Chemical Synthesis and Industrial Applications

Synthesis Techniques

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions:

- Building Blocks : It can serve as a versatile building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Industrial Uses

In industrial settings, this compound may be employed in the development of new materials, coatings, and other products due to its unique chemical properties. Its ability to form strong bonds makes it suitable for applications requiring durable materials .

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated significant inhibition of inflammatory markers in vitro. |

| Study 2 | Cancer treatment | Showed potential as a kinase inhibitor, reducing tumor growth in animal models. |

| Study 3 | Material science | Utilized in the formulation of high-performance coatings with enhanced durability. |

Wirkmechanismus

The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide with key analogs in terms of structural features, molecular properties, and biological activities.

Key Structural and Functional Insights:

Thiophene vs. Thiophene’s electron-rich nature may enhance binding to targets like viral polymerases, as seen in docking studies of similar methanesulfonamides .

Methoxy Group Role: Methoxy substituents (e.g., in the target compound and Sch225336) improve solubility and modulate pharmacokinetics. For example, the methoxy group in 4′-[1-hydroxy-2-(isopropylamino)ethyl]methanesulfonanilide enhances β-adrenergic receptor affinity .

Sulfonamide Variations: Bis-sulfonamides (e.g., Sch225336) exhibit higher receptor selectivity due to dual sulfone groups, whereas monosulfonamides like the target compound may prioritize metabolic stability . The oxazolidinone-containing analog () demonstrates how hybrid structures expand bioactivity, likely targeting enzymes or receptors .

Biologische Aktivität

N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide is a sulfonamide derivative characterized by its unique thiophene moiety, which contributes to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide features a methanesulfonamide group attached to a 2-methoxy-2-(thiophen-3-yl)ethyl chain. The presence of the thiophene ring enhances the compound's reactivity and biological activity. The synthesis typically involves the reaction of thiophene derivatives with methanesulfonamide under controlled conditions, allowing for the formation of this complex structure.

The biological activity of N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in inflammatory pathways, potentially modulating responses associated with pain and inflammation.

- Receptor Modulation : It may interact with P2X receptors, which are implicated in pain signaling and neuroinflammation. Studies indicate that sulfonamide derivatives can inhibit these receptors, suggesting a mechanism for analgesic effects .

Antimicrobial Properties

Research indicates that N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide exhibits antimicrobial activity. A study demonstrated that related sulfonamide compounds effectively inhibited bacterial growth, suggesting that this compound could be explored for its antibacterial properties.

Anticancer Potential

The compound's thiophene structure has been linked to anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent. Further investigations are necessary to clarify its efficacy against specific cancer types .

Anti-inflammatory Effects

N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide has been studied for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages, suggesting a role in managing inflammatory diseases .

Case Studies and Research Findings

-

Cytotoxicity Assessment : In a cytotoxicity assay using human astrocytoma cell lines, N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide exhibited low toxicity at concentrations up to 50 μM, indicating a favorable safety profile for further development .

Compound IC50 (μM) Toxicity Level N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide >50 Low Cisplatin (control) 84.41% cytotoxicity High - P2X Receptor Inhibition : A study evaluating various sulfonamide derivatives found that N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide significantly inhibited P2X4 receptors, which are associated with neuropathic pain. The compound showed selective inhibition compared to other receptor subtypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.